6-propan-2-yl-1H-pyrimidin-4-one
Description
6-Propan-2-yl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a propan-2-yl (isopropyl) substituent at position 6 of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry and materials science. The isopropyl group at position 6 introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
6-propan-2-yl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)6-3-7(10)9-4-8-6/h3-5H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRDDRXQOKOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propan-2-yl-1H-pyrimidin-4-one typically involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form an imine ether hydrochloride. This intermediate is then reacted with ammonia to produce isobutyramide, which undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield the desired pyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-propan-2-yl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has focused on its potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-propan-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups.
Comparison with Similar Compounds
Key Observations:
The thioxo group in ’s analog introduces sulfur, which may enhance metal-binding capacity or redox activity, relevant in enzyme inhibition studies . The thieno ring in ’s derivative expands the conjugated system, altering electronic properties and enabling applications in materials science .
Molecular Weight and Solubility: Bulkier substituents (e.g., thieno ring in ) correlate with higher molecular weights (>250 g/mol) and reduced solubility in aqueous media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
